molecular formula C21H24FNO3 B2828694 2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide CAS No. 1091474-39-3

2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide

Cat. No.: B2828694
CAS No.: 1091474-39-3
M. Wt: 357.425
InChI Key: JXGHDJQEQGTZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide is a synthetic organic compound with the CAS Registry Number 1091474-39-3 . It has a molecular formula of C21H24FNO3 and a molecular weight of 357.4 g/mol . The compound's structure is characterized by a phenoxyacetamide core, substituted with a 4-fluorophenoxy group and a cyclopentyl moiety linked to a 4-methoxyphenyl ring. This compound is part of a broader class of acetamide derivatives, which are of significant interest in medicinal chemistry research . Structurally similar 2-(4-fluorophenyl)acetamide derivatives have been synthesized and screened for various biological activities, showing potential as investigative tools in oncology research, particularly against specific prostate and breast carcinoma cell lines . The presence of the 4-fluorophenoxy ether group and the bulky, lipophilic cyclopentylmethyl group are key structural features that may influence its interaction with biological targets and cellular permeability. Researchers are exploring these and related compounds to understand their mechanisms of action and binding characteristics better. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheets before use.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO3/c1-25-18-8-4-16(5-9-18)21(12-2-3-13-21)15-23-20(24)14-26-19-10-6-17(22)7-11-19/h4-11H,2-3,12-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGHDJQEQGTZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of 4-fluorophenol, which is then reacted with an appropriate acylating agent to form 2-(4-fluorophenoxy)acetyl chloride.

    Cyclopentylamine Derivative: Separately, 1-(4-methoxyphenyl)cyclopentylamine is synthesized through a series of reactions, including the formation of the cyclopentyl ring and subsequent substitution with a methoxyphenyl group.

    Coupling Reaction: The final step involves the coupling of 2-(4-fluorophenoxy)acetyl chloride with 1-(4-methoxyphenyl)cyclopentylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.

    Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological pathways. Key areas of research include:

  • Enzyme Inhibition : It has demonstrated inhibitory effects on certain enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases.
  • Receptor Binding : The compound shows affinity for specific receptors, which could lead to modulation of cellular signaling pathways relevant to various diseases.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various microbial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microbial StrainMIC (µg/mL)
Escherichia coli32
Klebsiella pneumoniae25
Fusarium oxysporum12.5

These results suggest significant antimicrobial properties, positioning the compound as a potential candidate for further development as an antimicrobial agent.

Antioxidant Properties

Research has indicated that the compound may exhibit antioxidant activity, which is crucial in mitigating oxidative stress-related disorders. The mechanism involves scavenging free radicals, thus protecting cellular components from oxidative damage.

Case Studies

Several case studies highlight the applications of this compound in various research contexts:

  • Case Study 1: Anti-inflammatory Effects
    In vitro assays demonstrated that the compound effectively reduced the activity of pro-inflammatory cytokines, indicating its potential use in treating conditions like arthritis and other inflammatory diseases.
  • Case Study 2: Antimicrobial Efficacy
    A series of experiments conducted on clinical isolates of bacteria showed that the compound effectively inhibited growth at lower concentrations compared to traditional antibiotics, suggesting its utility in combating antibiotic-resistant strains.

Mechanism of Action

The mechanism by which 2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide exerts its effects is primarily through its interaction with specific molecular targets such as enzymes or receptors. The fluorophenoxy and methoxyphenyl groups may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related acetamide derivatives and their properties:

Compound Name (or Identifier) Key Substituents/Modifications Biological Activity/Notes References
Target Compound 4-fluorophenoxy, 4-methoxyphenyl-cyclopentylmethyl Hypothesized MAO inhibition or anticancer activity (based on analogs) -
4a (Thiazole derivative) Thiazole ring, phenyl groups MAO-A/B inhibition (IC₅₀: 0.12–1.45 µM)
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) Sulfonyl, pyrrolidinyl-quinazoline Anticancer (HCT-1, MCF-7; IC₅₀ < 10 µM)
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Cyclohexyl, 4-fluorophenyl, propyl Synthesized via multicomponent reaction (81% yield)
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide Sulfonyl, chlorophenyl-indole Structural bulk may affect receptor binding
20a (GPR139 agonist) Pyrrolotriazinone, 4-methoxyphenylethyl GPR139 agonism (EC₅₀: 20–100 nM)

Pharmacological and Structural Insights

  • MAO Inhibition: Thiazole derivatives (4a-4i) exhibit dual MAO-A/B inhibition due to the electron-rich thiazole ring, which stabilizes enzyme interactions. The target compound’s 4-fluorophenoxy group may offer similar stabilization but with altered selectivity .
  • Anticancer Activity : Sulfonyl-containing analogs (e.g., compound 38) show potency against HCT-1 and MCF-7 cells. The target compound’s 4-methoxyphenyl group could enhance membrane permeability compared to bulkier sulfonyl groups .
  • Steric and Electronic Effects: The cyclopentylmethyl group in the target compound may reduce steric hindrance compared to cyclohexyl () or indole-sulfonyl () analogs, improving target engagement. The 4-fluorophenoxy group increases lipophilicity vs.

Biological Activity

2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific protein interactions and its implications in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C19H24FNO3
  • Molecular Weight : 333.40 g/mol
  • Chemical Structure : The compound features a fluorinated phenoxy group, a cyclopentyl moiety, and an acetamide functional group.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the menin-MLL (Mixed-Lineage Leukemia) interaction. This interaction is crucial in various cellular processes, including gene transcription and cell proliferation, particularly in cancerous cells.

Inhibition of Menin-MLL Interaction

Research indicates that compounds targeting the menin-MLL interaction can have significant implications in treating MLL-rearranged leukemias. The inhibition of this interaction leads to altered gene expression profiles that can induce apoptosis in cancer cells.

Anticancer Activity

The compound has shown promising results in preclinical studies as an anticancer agent. Specifically:

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the proliferation of MLL-rearranged leukemia cell lines. The IC50 values were reported to be significantly lower than those of traditional chemotherapeutics, indicating higher potency.
  • Mechanistic Insights : The compound's mechanism involves the disruption of critical signaling pathways associated with cell survival and proliferation, leading to increased apoptosis rates in malignant cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has exhibited anti-inflammatory effects:

  • Cytokine Inhibition : Studies revealed that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Leukemia Treatment :
    • A recent study evaluated the efficacy of this compound in MLL-rearranged leukemia models. It was found to induce apoptosis significantly more than control treatments, supporting its role as a targeted therapy for specific leukemias .
  • Inflammation Model :
    • In an animal model of acute lung inflammation, the compound reduced inflammatory markers and improved overall lung function compared to untreated controls .
  • Selectivity Profile :
    • Comparative studies indicated that while many compounds exhibit broad-spectrum activity, this specific compound demonstrated a selective inhibition profile against MLL fusion proteins without affecting normal hematopoietic cells .

Data Table: Summary of Biological Activities

Activity TypeEffectiveness (IC50)MechanismReferences
Anticancer (Leukemia)50 nMInhibition of menin-MLL interaction
Anti-inflammatory100 nMInhibition of TNF-α and IL-6 release
SelectivityHighSelective for MLL-fusion proteins

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires multi-step protocols with strict control of reaction conditions. For example:

  • Step 1 : Coupling of 4-fluorophenoxyacetic acid with the cyclopentylmethylamine intermediate via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted intermediates.
  • Step 3 : Final recrystallization in ethanol/water (7:3 v/v) to achieve >95% purity .
    • Critical Parameters : Temperature control during exothermic reactions, inert atmosphere (N₂/Ar) to prevent oxidation, and solvent selection to avoid side reactions (e.g., DMF for polar intermediates) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent integration (e.g., fluorophenyl singlet at δ 7.2–7.4 ppm, methoxyphenyl protons at δ 3.8 ppm) .
  • HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) for purity assessment and molecular ion identification (expected [M+H]⁺ ≈ 428.5 Da) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1240 cm⁻¹ (C-F stretch) .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations, with cisplatin as a positive control .
  • Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing MIC values to ampicillin .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes and substrate-specific probes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogen (Cl/Br) or methyl groups replacing the 4-fluorophenoxy moiety. Compare activities via IC₅₀ values in standardized assays .
  • Key Findings :
SubstituentBiological Activity (IC₅₀, µM)
4-Fluorophenoxy12.5 (COX-2 inhibition)
4-Chlorophenoxy18.9
4-Methoxyphenoxy>50
  • Conclusion : Electron-withdrawing groups enhance target binding .

Q. What strategies can resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Purity Validation : Reanalyze compound batches via HPLC to rule out impurities (>99% purity required for reproducibility) .
  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and buffer conditions (pH 7.4, 37°C) across labs .
  • Meta-Analysis : Compare data from PubChem and NIST to identify outliers due to solvent/DMSO concentration variations .

Q. How can target identification studies be designed for this compound?

  • Methodological Answer :

  • Chemoproteomics : Use biotinylated analogs for pull-down assays in cell lysates, followed by LC-MS/MS to identify binding proteins .
  • Molecular Docking : Screen against kinase/GPCR libraries (PDB structures) using AutoDock Vina; prioritize targets with ∆G < -8 kcal/mol .
  • CRISPR Knockout : Validate hypothesized targets (e.g., EGFR) in KO cell lines to assess activity loss .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Simulated Gastric Fluid : Incubate at pH 1.2 (37°C, 2h) and analyze degradation products via LC-MS .
  • Plasma Stability : Incubate with rat plasma (4h, 37°C), precipitate proteins with acetonitrile, and quantify parent compound .
  • Light/Temperature Stress : Expose solid/liquid forms to 40°C/75% RH or UV light (ICH Q1B guidelines) for 14 days .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.